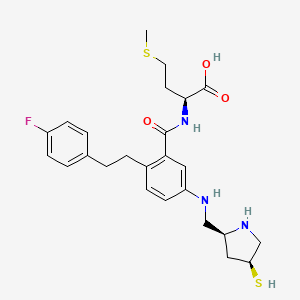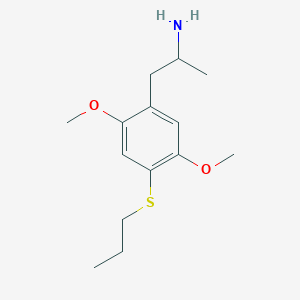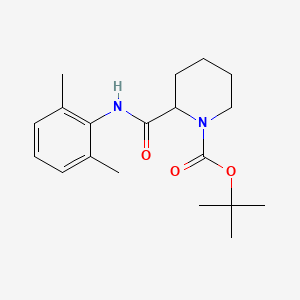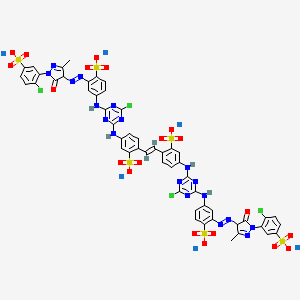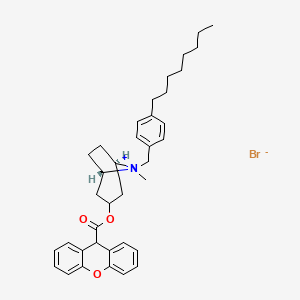
8-(p-Octylbenzyl)tropinium bromide xanthene-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(p-Octylbenzyl)tropinium bromide xanthene-9-carboxylate is a complex organic compound that combines the structural features of tropinium, xanthene, and benzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(p-Octylbenzyl)tropinium bromide xanthene-9-carboxylate typically involves multiple steps, starting with the preparation of the xanthene-9-carboxylate core. This can be achieved through classical methods such as the Grover, Shah, and Shah reaction, which involves heating a mixture of polyphenol and salicylic acids with acetic anhydride as the dehydrating agent . The tropinium bromide component can be synthesized by reacting tropine with an appropriate alkylating agent, followed by quaternization with bromine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of microwave heating to accelerate the reaction times and improve yields . Additionally, the use of catalysts such as ytterbium, palladium, or copper could be explored to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
8-(p-Octylbenzyl)tropinium bromide xanthene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives.
Reduction: Reduction of the xanthene ring can lead to the formation of reduced xanthene fluorophores.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Xanthone derivatives with potential biological activities.
Reduction: Reduced xanthene fluorophores with enhanced fluorescence properties.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
8-(p-Octylbenzyl)tropinium bromide xanthene-9-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-(p-Octylbenzyl)tropinium bromide xanthene-9-carboxylate involves its interaction with specific molecular targets and pathways. The xanthene moiety can modulate key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to effects such as apoptosis and cell cycle arrest . The tropinium component may interact with neurotransmitter receptors, influencing neuronal activity.
Comparación Con Compuestos Similares
Similar Compounds
Xanthone derivatives: Compounds with similar xanthene cores but different substituents.
Tropinium derivatives: Compounds with similar tropinium structures but different alkyl groups.
Uniqueness
8-(p-Octylbenzyl)tropinium bromide xanthene-9-carboxylate is unique due to its combination of xanthene and tropinium moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions with various molecular targets.
Propiedades
Número CAS |
102432-99-5 |
|---|---|
Fórmula molecular |
C37H46BrNO3 |
Peso molecular |
632.7 g/mol |
Nombre IUPAC |
[(1S,5R)-8-methyl-8-[(4-octylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 9H-xanthene-9-carboxylate;bromide |
InChI |
InChI=1S/C37H46NO3.BrH/c1-3-4-5-6-7-8-13-27-18-20-28(21-19-27)26-38(2)29-22-23-30(38)25-31(24-29)40-37(39)36-32-14-9-11-16-34(32)41-35-17-12-10-15-33(35)36;/h9-12,14-21,29-31,36H,3-8,13,22-26H2,1-2H3;1H/q+1;/p-1/t29-,30+,31?,38?; |
Clave InChI |
OGOFNOBHYBYEBE-XBAZBMIKSA-M |
SMILES isomérico |
CCCCCCCCC1=CC=C(C=C1)C[N+]2([C@@H]3CC[C@H]2CC(C3)OC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46)C.[Br-] |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



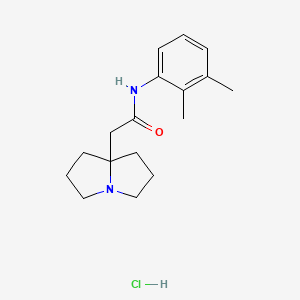
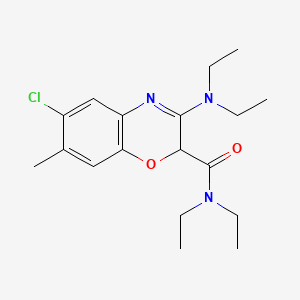
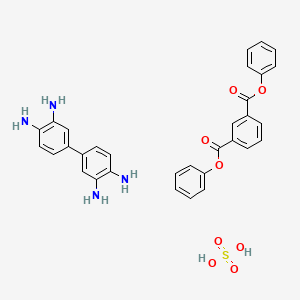
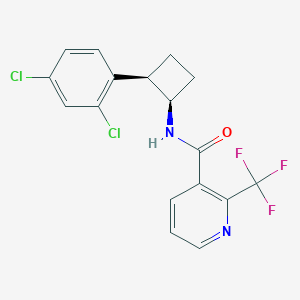
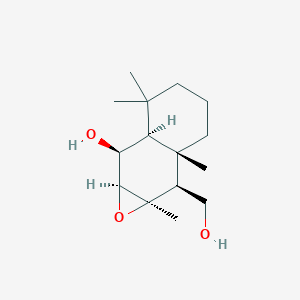
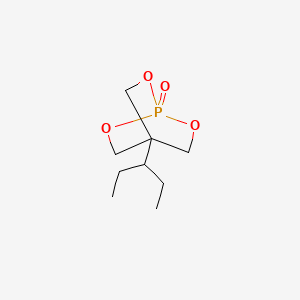
![Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B12774766.png)

